![molecular formula C21H13ClFN5O B277793 N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B277793.png)
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TBCA and has been synthesized through several methods, which will be discussed in The purpose of this paper is to provide an overview of TBCA, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
TBCA inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, which is required for the enzymatic activity of CK2. As a result, the downstream signaling pathways that are regulated by CK2 are disrupted, leading to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
TBCA has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the proliferation of cancer cells by regulating the cell cycle. Additionally, TBCA has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBCA has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of protein kinase CK2. However, TBCA has some limitations, including its limited solubility in water and its potential toxicity to non-target cells.
Direcciones Futuras
There are several future directions for research on TBCA, including the development of more efficient synthesis methods, the identification of its potential targets other than CK2, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of TBCA in the treatment of other diseases, such as neurodegenerative diseases, should be explored.
Métodos De Síntesis
TBCA can be synthesized through several methods, including the reaction of 3-chloro-4-methylphenylamine with 2-cyano-4-fluoro-benzoyl chloride in the presence of triethylamine and 1,2,3-benzotriazole. Another method involves the reaction of 3-chloro-4-methylphenylamine with 2-cyano-4-fluoro-benzoyl chloride in the presence of potassium carbonate and copper (I) iodide. The yield of TBCA obtained through these methods is high, and the purity is also satisfactory.
Aplicaciones Científicas De Investigación
TBCA has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of protein kinase CK2, which plays a critical role in regulating various cellular processes, including cell growth, proliferation, and differentiation. TBCA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, TBCA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide |
|---|---|
Fórmula molecular |
C21H13ClFN5O |
Peso molecular |
405.8 g/mol |
Nombre IUPAC |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C21H13ClFN5O/c1-12-2-5-15(10-17(12)22)28-26-19-7-4-14(9-20(19)27-28)25-21(29)16-6-3-13(11-24)8-18(16)23/h2-10H,1H3,(H,25,29) |
Clave InChI |
HSSUIFCAVHDYGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
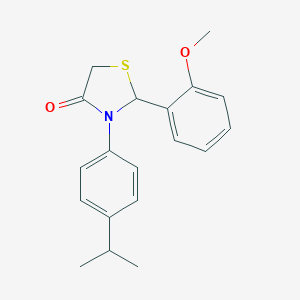
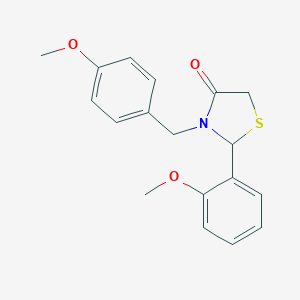
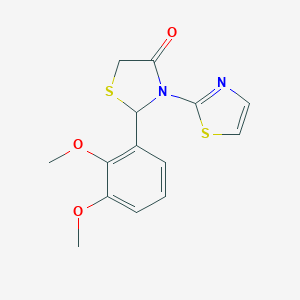

![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)
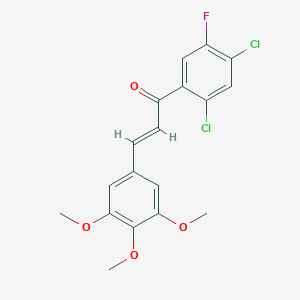

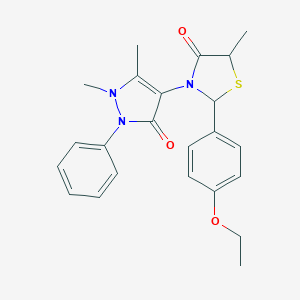
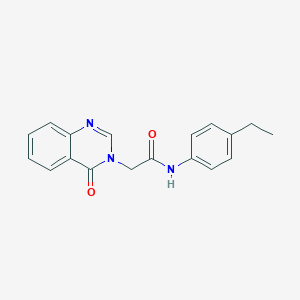
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)

